molecular formula C10H8BrNO2S B2884027 Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate CAS No. 1809004-78-1

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate

Cat. No. B2884027
CAS RN: 1809004-78-1
M. Wt: 286.14
InChI Key: ZHRKEWABTRJANA-UHFFFAOYSA-N
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Description

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is a chemical compound with the CAS Number: 1809004-78-1 . It has a molecular weight of 286.15 . The compound is typically stored at room temperature and protected from light . It is a solid in physical form .


Synthesis Analysis

The synthesis of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate or similar compounds often involves the variation of the substitution in the 4-position of the thienopyridine scaffold . For instance, replacement of the chlorine by hydrogen, fluorine, or bromine is well tolerated with all compounds registering an LLE >3 .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate . The InChI Code is 1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

The boiling point of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is 382.6°C at 760 mmHg . The compound appears as a light-yellow to brown powder or crystals .

Scientific Research Applications

Chemical Synthesis

Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is often used as a starting material or intermediate in the synthesis of other chemical compounds . Its unique structure makes it valuable for constructing complex molecules.

Pharmaceutical Research

This compound may be used in the development of new drugs . For example, it could be used to synthesize potential inhibitors for certain proteins or enzymes, contributing to the development of new therapeutic strategies.

Computational Chemistry

This compound could be used in computational chemistry studies . For instance, it could be used to test and validate computational models of chemical reactions or molecular interactions.

Safety and Toxicology Studies

Like many chemical compounds, Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate could be subject to safety and toxicology studies. These studies are crucial for understanding the potential risks associated with the use of this compound in various applications .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with Hazard Statements H302, H315, H319, H335 . The precautionary statements include P261, P305+P351+P338 .

Mechanism of Action

Mode of Action

The mode of action of Ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular level remain to be elucidated.

properties

IUPAC Name

ethyl 4-bromothieno[2,3-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2S/c1-2-14-10(13)8-3-6-7(11)4-12-5-9(6)15-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRKEWABTRJANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=NC=C2S1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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